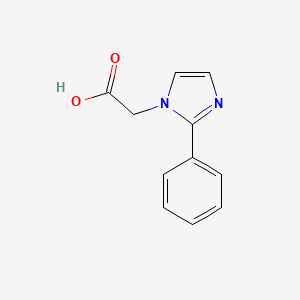

2-(2-Phenyl-1H-imidazol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDMXDZDPSAAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389818 | |

| Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842958-44-5 | |

| Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document also includes data for its common salt form, (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate, and comparative data for the parent compound, Imidazol-1-yl-acetic acid, to provide a valuable reference for research and development activities.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound and its acetate salt. Data for the parent compound, Imidazol-1-yl-acetic acid, is provided for comparative purposes and is clearly noted.

Table 1: Physicochemical Properties of this compound and its Acetate Salt

| Property | Value | Compound Form | Data Type | Source |

| Molecular Formula | C₁₃H₁₄N₂O₄ | Acetate Salt | Experimental | [1] |

| Molecular Weight | 262.26 g/mol | Acetate Salt | Experimental | [1] |

| Physical Form | Solid | Acetate Salt | Experimental | [1] |

| Melting Point | Not Available | Free Acid | - | - |

| Boiling Point | Not Available | Free Acid | - | - |

| Water Solubility | Not Available | Free Acid | - | - |

| pKa | Not Available | Free Acid | - | - |

| LogP | Not Available | Free Acid | - | - |

Table 2: Comparative Physicochemical Properties of Imidazol-1-yl-acetic acid (Parent Compound)

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₆N₂O₂ | - | - |

| Molecular Weight | 126.11 g/mol | - | - |

| Melting Point | 268 - 269 °C | Experimental | - |

| Water Solubility | 7.71 g/L | Predicted (ALOGPS) | - |

| pKa (Strongest Acidic) | 3.49 | Predicted (ChemAxon) | - |

| pKa (Strongest Basic) | 6.8 | Predicted (ChemAxon) | - |

| LogP | -1.3 | Predicted (ChemAxon) | - |

Note: The data for the parent compound is provided to give researchers an estimated baseline for the physicochemical properties of this class of molecules.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available in the public domain. However, this section outlines standard, representative methodologies for its synthesis and for the characterization of key properties.

Representative Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process involving N-alkylation of 2-phenylimidazole followed by ester hydrolysis.[2][3][4][5]

Step 1: N-Alkylation to form Ethyl (2-phenyl-1H-imidazol-1-yl)acetate

-

To a solution of 2-phenylimidazole (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 1.1-1.5 eq.).[6]

-

Stir the resulting suspension at room temperature for approximately 15-30 minutes to facilitate the deprotonation of the imidazole nitrogen.

-

Add ethyl bromoacetate (1.1-1.5 eq.) dropwise to the reaction mixture.

-

Heat the mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure ethyl (2-phenyl-1H-imidazol-1-yl)acetate.[6]

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl (2-phenyl-1H-imidazol-1-yl)acetate (1.0 eq.) in a mixture of ethanol and water.

-

Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (2.0-3.0 eq.).

-

Stir the reaction mixture at room temperature or gently heat to facilitate saponification of the ester. Monitor the reaction by TLC until the starting material is consumed.[4][5]

-

Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

-

Collect the resulting solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to yield this compound.

General Protocol for Melting Point Determination

The melting point of a solid crystalline compound like this compound can be determined using a standard melting point apparatus (e.g., a DigiMelt or Mel-Temp unit).

-

Ensure the compound is thoroughly dried and crush a small amount into a fine powder.

-

Load the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to find an approximate melting range.

-

For an accurate measurement, repeat the process with a new sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range). A narrow melting range (≤ 2 °C) is indicative of high purity.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general two-step synthesis of this compound.

Potential Biological Mechanism: COX Pathway Inhibition

Imidazole derivatives are widely reported to exhibit anti-inflammatory properties.[7][8][9] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[10][11][12] The diagram below illustrates this pathway and the potential point of inhibition by a compound like this compound.

References

- 1. (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scite.ai [scite.ai]

- 6. benchchem.com [benchchem.com]

- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Imidazole Salicylate used for? [synapse.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-phenyl-1H-imidazol-1-yl)acetic acid CAS number and molecular formula.

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the available information for 2-(2-phenyl-1H-imidazol-1-yl)acetic acid. Following a comprehensive literature and database search, it has been determined that while the fundamental chemical identifiers for this compound are available, detailed experimental and biological data are not extensively reported in the public domain.

Chemical Identification

| Identifier | Value |

| CAS Number | 842958-44-5 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

The hydrochloride salt of this compound is registered under CAS number 1059626-11-7 with a molecular formula of C₁₁H₁₁ClN₂O₂. Another related compound, 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetic acid, which features a benzimidazole core, is identified by CAS number 92437-42-8.

Data Availability

Extensive searches for quantitative biological data, detailed experimental protocols, and associated signaling pathways for this compound did not yield specific results. The available literature primarily focuses on structurally related compounds, such as other imidazole derivatives or compounds where the 2-phenyl-1H-imidazol-1-yl)acetic acid moiety is part of a larger, more complex molecule.

The broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities, including but not limited to:

For instance, derivatives of 2-phenyl-1H-benzo[d]imidazole have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) for potential applications in Alzheimer's disease.[4] However, specific data for the title compound is not provided in these studies.

Logical Relationship of Imidazole Acetic Acid Synthesis

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a general synthetic approach for imidazole-1-yl acetic acids can be inferred from the synthesis of related compounds, such as the precursor to Zoledronic acid. This typically involves the N-alkylation of the imidazole ring with a haloacetic acid derivative.

Caption: General workflow for the synthesis of imidazole-1-yl-acetic acids.

Conclusion

Based on the available information, this compound is a known chemical entity with established identification numbers. However, there is a notable absence of published in-depth research regarding its specific biological activities, mechanisms of action, and detailed experimental protocols. For professionals in drug development and research, this compound may represent an under-explored area of chemical space. Further investigation would be required to elucidate its potential therapeutic applications. It is recommended that any interest in this compound be pursued through de novo synthesis and biological screening, as a comprehensive public knowledge base is not currently available.

References

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Imidazole-Based Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, hydrogen bonding capability, and structural stability make it a privileged scaffold in the design of novel therapeutic agents.[1][2] Imidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful application in treating a wide array of diseases, including cancer, fungal infections, and neurodegenerative disorders.[2][3] This technical guide provides an in-depth exploration of the therapeutic applications of imidazole-based compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Anticancer Applications

Imidazole-based compounds have emerged as a significant class of anticancer agents, exhibiting diverse mechanisms of action that target various hallmarks of cancer. These mechanisms include the inhibition of key enzymes such as kinases and histone deacetylases (HDACs), disruption of microtubule dynamics, and the induction of apoptosis.[1][4]

Quantitative Data on Anticancer Imidazole Derivatives

The following tables summarize the in vitro cytotoxic activity of representative imidazole-based compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of Imidazole Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Nilotinib | CML | Varies by cell line | [3] |

| Dacarbazine | Melanoma | Varies by cell line | [3] |

| Tipifarnib | Various | Varies by cell line | [3] |

| Compound 22 | NUGC-3 (Gastric) | 0.05 | [5] |

| Compound 5da | Melanoma | 0.0157 (average) | [4] |

| Compound 17 | PANC-1 (Pancreatic) | 0.063 | [6] |

| Compound 17 | ASPC-1 (Pancreatic) | 0.062 | [6] |

| BI9 | MCF-7 (Breast) | 3.57 | [1] |

| BI9 | HL-60 (Leukemia) | 0.40 | [1] |

| BI9 | HCT-116 (Colon) | 2.63 | [1] |

| Compound 13a | EGFR inhibitor | 0.38 | [3] |

| Compound 13b | EGFR inhibitor | 0.42 | [3] |

| Compound 9 | A549 (Lung) | 10.74 | [3] |

| Compound 9 | HCT116 (Colon) | 23.22 | [3] |

| Compound 9 | MCF7 (Breast) | 18.73 | [3] |

| Compound 17 (fused) | MDA-MB-231 (Breast) | 1.98-4.07 | [3] |

| Compound II1 | DLD-1 (Colorectal) | 57.4 | [7] |

| Compound II1 | MCF-7 (Breast) | 79.9 | [7] |

| Compound II25 | SH-SY5Y (Neuroblastoma) | 1.059 | [7] |

| Compound II4 | MCF-7 (Breast) | 0.86 | [7] |

| Compound II4 | MDA-MB-231 (Breast) | 0.48 | [7] |

| Compound 21 | A549 (Lung) | 0.29-1.48 | [6] |

| Compound 43 | MCF-7 (Breast) | 0.8 | [6] |

| Compound 46 | MDA-MB-231 (Breast) | 1.22 | [6] |

| Compound 48 | MDA-MB-231 (Breast) | 2.29 | [6] |

| Compound 20 | A549 (Lung) | 1.09 | [6] |

| Compound 18a-c | A-459, Hep-G2, H-460 | Low micromolar | [5] |

| Compound 20d | A375P (Melanoma) | 2.24 | [5] |

| Compound 20d | WM3629 (Melanoma) | 0.86 | [5] |

| Compound 20e | BRAF inhibitor | 0.24 | [5] |

| Compound 14 | PPC-1 (Prostate) | 4.1 | [8] |

| Compound 14 | U-87 (Glioblastoma) | 3.1 | [8] |

| Compound 22 | PPC-1 (Prostate) | 47.2 | [8] |

| Compound 22 | U-87 (Glioblastoma) | 3.1-47.2 | [8] |

Key Mechanisms of Action in Cancer

A significant number of imidazole-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3] For instance, nilotinib, an imidazole derivative, is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[3] The inhibition of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) by imidazole compounds is a key strategy in cancer therapy.[3][6]

Caption: Imidazole-based kinase inhibitors block receptor tyrosine kinase activation.

Another critical mechanism of action for several imidazole derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[6][9] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][9] Compounds like the 2-aryl-4-benzoyl-imidazoles (ABIs) have shown potent tubulin polymerization inhibitory activity.[4][10][11]

Caption: Inhibition of tubulin polymerization by imidazole derivatives leads to apoptosis.

Experimental Protocols

This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and a stronger luminescent signal.

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR)

-

Kinase substrate peptide

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Test imidazole compounds

-

96-well white microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test imidazole compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 5 µL of each compound dilution. Include positive controls (known kinase inhibitors) and negative controls (vehicle).

-

Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.

-

Initiate the reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Equilibrate the plate to room temperature.

-

Add 25 µL of Kinase-Glo® Reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.

-

Test imidazole compounds

-

96-well black microplates

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare serial dilutions of the test imidazole compounds.

-

On ice, prepare the tubulin polymerization reaction mixture containing tubulin, assay buffer, GTP, and the fluorescent reporter.

-

Add the test compounds to the wells of a pre-warmed 96-well plate.

-

Add the tubulin reaction mixture to each well to initiate polymerization.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60 minutes.

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Calculate the area under the curve (AUC) or the maximum polymerization rate to determine the extent of inhibition by the test compounds.

Antifungal Applications

Imidazole-based compounds are a major class of antifungal agents, widely used in the treatment of both superficial and systemic mycoses. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[12][13]

Quantitative Data on Antifungal Imidazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of several imidazole compounds against various fungal pathogens.

Table 2: Antifungal Activity of Imidazole Derivatives

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Ketoconazole | Candida albicans | Varies | [14] |

| Miconazole | Candida albicans | Varies | [14] |

| Clotrimazole | Candida albicans | Varies | [14] |

| Compound 24 | Candida albicans ATCC 90028 | 2 | [12] |

| Compound 24 | Candida glabrata 923 | 4 | [12] |

| Compound 31 | Candida spp. | 0.5-8 | [12] |

| Compound 42 | Candida spp. | 2-32 | [12] |

| Compound 31 | Fluconazole-resistant C. albicans 64110 | 8 | [12] |

| Compound 42 | Fluconazole-resistant C. albicans 64110 | 8 | [12] |

| Im-1 | Candida albicans | 4 | [13] |

| Im-1 | Aspergillus niger | 8 | [13] |

| Im-1 | Cryptococcus neoformans | 4 | [13] |

| Im-2 | Candida albicans | 8 | [13] |

| Im-2 | Aspergillus niger | 16 | [13] |

| Im-2 | Cryptococcus neoformans | 8 | [13] |

Mechanism of Antifungal Action

The primary target of antifungal imidazoles is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in increased membrane permeability, disruption of membrane-bound enzyme function, and ultimately, inhibition of fungal growth.[12]

Caption: Antifungal mechanism of imidazole compounds via CYP51 inhibition.

Experimental Protocols

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the visible growth of a fungus.

Materials:

-

Fungal isolates

-

RPMI-1640 medium

-

Test imidazole compounds

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of the fungal isolate.

-

Serially dilute the test imidazole compounds in RPMI-1640 medium in a 96-well plate.

-

Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control, often determined visually or by reading the optical density at 600 nm.

Applications in Neurodegenerative Diseases

Imidazole-based compounds are increasingly being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD).[15][16] Their therapeutic potential stems from their ability to modulate multiple pathological pathways, including the inhibition of β-amyloid (Aβ) aggregation, reduction of tau hyperphosphorylation, and neuroinflammation.[2][15][17]

Quantitative Data on Neuroprotective Imidazole Derivatives

The following table highlights the activity of some imidazole derivatives in assays relevant to Alzheimer's disease.

Table 3: Activity of Imidazole Derivatives in Alzheimer's Disease Models

| Compound | Target/Assay | Activity | Reference |

| LSL33 | 5xFAD mouse model | Ameliorated cognitive impairment and neuroinflammation | [15] |

| Compound 14 | PPC-1 (Prostate Cancer) | EC50 = 4.1 µM | [8] |

| Compound 14 | U-87 (Glioblastoma) | EC50 = 3.1 µM | [8] |

| Compound 3B7 | Aβ42 aggregation | IC50 ≈ 25-50 µM | [18] |

| Compound 3G7 | Aβ42 aggregation | IC50 ≈ 25-50 µM | [18] |

| Compound 1-4 | Aβ1-42 aggregation in fungi | IC50 ≈ 1-2 µM | [19] |

Key Mechanisms of Action in Neurodegenerative Diseases

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. Several imidazole derivatives have been shown to inhibit the aggregation of Aβ peptides, a critical step in plaque formation.[18][19][20]

Hyperphosphorylated tau protein forms neurofibrillary tangles (NFTs), another major hallmark of AD. Imidazole-based compounds are being explored for their ability to stabilize microtubules and reduce tau pathology.[2][17][21]

Caption: Neuroprotective mechanisms of imidazole compounds in Alzheimer's disease.

Experimental Protocols

This assay measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils.

Materials:

-

Synthetic Aβ peptide (e.g., Aβ42)

-

Thioflavin T (ThT)

-

Assay buffer (e.g., PBS)

-

Test imidazole compounds

-

96-well black microplates with a clear bottom

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., HFIP) and then removing the solvent to obtain a peptide film. Reconstitute the film in a small volume of DMSO and then dilute with assay buffer to the desired concentration.

-

Prepare serial dilutions of the test imidazole compounds.

-

In a 96-well plate, mix the Aβ peptide solution with the test compounds or vehicle control.

-

Add ThT solution to each well.

-

Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a plate reader (excitation ~440 nm, emission ~480 nm).

-

Plot the fluorescence intensity versus time to obtain aggregation kinetics.

-

Determine the inhibitory effect of the compounds by comparing the final fluorescence values or the lag time of aggregation to the control. Calculate IC50 values from a dose-response curve.[18]

Conclusion

The imidazole scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities of imidazole-based compounds, spanning from anticancer and antifungal to neuroprotective effects, underscore their significance in medicinal chemistry. The ongoing exploration of novel imidazole derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the development of next-generation drugs with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals to further harness the therapeutic potential of this remarkable heterocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biolmolchem.com [biolmolchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imidazole improves cognition and balances Alzheimer's-like intracellular calcium homeostasis in transgenic Drosophila model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Possible Mechanisms of Tau Spread and Toxicity in Alzheimer’s Disease [frontiersin.org]

A Technical Guide to Structural Analogs and Derivatives of 2-(2-phenyl-1H-imidazol-1-yl)acetic Acid

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid, a core scaffold of significant interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, biological activities, and structure-activity relationships of these compounds.

Core Structure and Chemical Diversity

The foundational structure, this compound, serves as a versatile template for the development of novel therapeutic agents. Its derivatives have been explored for a wide range of biological activities, including anticonvulsant, antibacterial, antifungal, and enzyme inhibitory properties.[1][2] The chemical diversity of these compounds is primarily achieved through substitutions on the imidazole and phenyl rings, as well as modifications of the acetic acid moiety.

Key Structural Analogs and Their Biological Activities

Research into derivatives of the imidazole acetic acid core has yielded several classes of compounds with notable biological activities. These are summarized below.

Anticonvulsant Agents

A series of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives have been synthesized and evaluated for their anticonvulsant effects. Structure-activity relationship studies suggest that the presence of an electron-withdrawing group on the imidazole ring enhances the anticonvulsant activity.[1][3]

Table 1: Anticonvulsant Activity of Imidazole Acetic Acid Derivatives [1]

| Compound ID | Structure | Maximum Effective Dose (mg/kg) |

| OL7 | N-(2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl)propanamide | 100 |

| OL8 | N-[2-(acetylamino)phenyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide | 100 |

Antimicrobial Agents

The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[2][4] Derivatives incorporating pyrazole and 1,3,4-oxadiazole moieties have demonstrated promising antibacterial and antifungal activities.[2][5]

A series of 1-[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles have been synthesized and screened for their biological activity.[2] Additionally, 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have shown potent antifungal activity, particularly against Candida species.[6]

Table 2: Antifungal Activity of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives [6]

| Compound ID | Target Organism | MIC (mg/mL) |

| 15 | Candida albicans | 0.125 |

| 19 | Candida glabrata | 0.25 |

Enzyme Inhibitors

Derivatives of 2-phenyl-1H-benzo[d]imidazole have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[7] One promising compound, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide (compound 33), exhibited significant inhibitory activity with low toxicity.[7]

Another complex derivative, 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid (KR-69232), was developed as a novel diacylglyceride acyltransferase-1 (DGAT-1) inhibitor for metabolic disorders.[8]

Table 3: Enzyme Inhibitory Activity of Imidazole Derivatives

| Compound ID | Target Enzyme | IC50 (µM) |

| 33 | 17β-HSD10 | 1.65 ± 0.55 |

Experimental Protocols

This section details the methodologies for the synthesis of key imidazole acetic acid derivatives.

General Synthesis of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives[1][3]

-

Synthesis of the core acetamide: A solution of 2-methyl-5-nitro-1H-imidazole in a suitable solvent is reacted with an N-(2-chlorophenyl)acetamide derivative.

-

Derivative formation: One gram of the resulting product is dissolved in ethanol. For the synthesis of OL4, 1 g of meta-nitroaniline is mixed with 15 mL of methanol, and the reaction mixture is heated at 72°C for 1.25 hours.[3] For OL5, 5 mL of 2-nitroaniline is added, and the mixture is heated at 72°C for 1.15 hours.[3] For OL8, 1 g of ethanamide is mixed with 10 mL of methanol and heated at 80°C for 1.35 hours.[3]

-

Purification: The reaction mixture is cooled, added to cold water, and filtered. The final product is dried and recrystallized from alcohol.[1]

Synthesis of 1-[2-(2-Methyl-5-nitroimidazol-1-yl)acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles[2]

-

Ester formation: 2-Methyl-5-nitro-1H-imidazole is reacted with ethyl chloroacetate in dry acetone in the presence of anhydrous potassium carbonate to yield (2-methyl-5-nitro-imidazol-1-yl)acetic acid ethyl ester.[2]

-

Hydrazide formation: The ethyl ester is then treated with hydrazine hydrate to form (2-methyl-5-nitroimidazol-1-yl)acetic acid hydrazide.[2]

-

Condensation: The hydrazide is condensed with various aromatic acetophenones to give (2-methyl-5-nitroimidazol-1-yl)acetic acid (1-substituted phenylethylidene)hydrazide.[2]

-

Cyclization: The final pyrazole derivatives are obtained by cyclization of the hydrazide derivatives using Vilsmeier-Haack reagent (phosphorous oxychloride in N,N-dimethylformamide).[2]

Synthesis of 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one[5]

-

Potassium salt formation: 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide is stirred with potassium hydroxide and carbon disulfide in 80% ethanol to yield potassium 2-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)hydrazine-1-carbodithioate.[5]

-

Cyclization and substitution: The potassium salt is refluxed with phenacyl bromide in a 1:1 mixture of ethanol and water for 3 hours to give the final product.[5]

-

Purification: The resulting solid is crystallized from dimethylformamide (DMF).[5]

Signaling Pathways and Logical Relationships

The therapeutic effects of these compounds are mediated through various biological pathways. The following diagrams illustrate key synthetic routes and potential mechanisms of action.

Caption: Synthetic workflows for anticonvulsant and antimicrobial imidazole derivatives.

Caption: Proposed mechanisms of action for enzyme-inhibiting imidazole derivatives.

References

- 1. scispace.com [scispace.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a summary of available information for structurally similar compounds to offer insights into the expected spectroscopic characteristics of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid. Additionally, it outlines general experimental protocols for the spectroscopic techniques and presents a logical workflow for such analyses.

Spectroscopic Data of Analogous Compounds

To approximate the spectroscopic profile of this compound, data from two related compounds are presented below.

Analog 1: Imidazol-1-yl-acetic acid hydrochloride This compound lacks the 2-phenyl substituent. The data provides insight into the signals expected from the imidazolyl-acetic acid core.

Table 1: Spectroscopic Data for Imidazol-1-yl-acetic acid hydrochloride [1]

| Technique | Data |

| ¹H NMR (300 MHz, D₂O) | δ 5.1 (s, 3H, -CH₂- + HCl), 7.5 (br s, 2H, imidazole CH), 8.7 (s, 1H, imidazole CH) |

| ¹³C NMR (75 MHz, D₂O) | δ 52.7, 122.4, 125.9, 138.8, 172.8 |

| IR (cm⁻¹) | 3175, 3125, 3064, 2945, 2869, 2524, 2510, 1732 (C=O), 1581, 1547, 1403, 1223, 1193, 1081, 780, 650 |

| Mass Spec. (m/z) | 127.0 [M+1, 100%] |

Analog 2: 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetic Acid This analog features a fluorophenyl group at the 2-position and a fused benzene ring, forming a benzimidazole core. The ¹H NMR data can suggest the chemical shifts for the N-CH₂-COOH protons and the protons of the phenyl ring system.

Table 2: ¹H NMR Data for 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetic Acid [2]

| Technique | Data |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.76–7.71 (m, 2H), 7.68–7.64 (m, 1H), 7.57–7.53 (m, 1H), 7.41–7.35 (m, 2H), 7.28–7.20 (m, 2H), 5.06 (s, 2H, -CH₂-) |

General Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data discussed.

2.1 NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of organic compounds.

-

Sample Preparation: A sample of approximately 5-10 mg is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer).

2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups within a molecule.

-

Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques like electrospray ionization (ESI).

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum shows the relative abundance of each ion.

Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the spectroscopic techniques in structure elucidation.

References

- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers and availability of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid, including its commercial availability, potential synthesis methodologies, and a discussion of the known biological activities of related compounds. This document is intended to serve as a valuable resource for researchers interested in utilizing this compound in their scientific endeavors.

Commercial Availability

This compound and its salts are available from several commercial suppliers. The primary Chemical Abstracts Service (CAS) number for the parent compound is 842958-44-5. Researchers are advised to confirm the purity and specifications with the respective suppliers before procurement.

| Supplier | Product Name | Catalog Number | Notes |

| Sigma-Aldrich | (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate | AldrichCPR | Sold as the acetate salt.[1] |

| BLDpharm | This compound | - | CAS No. 842958-44-5. |

| MolCore | This compound | - | CAS No. 842958-44-5. |

| AA BLOCKS, INC. | This compound | AABH97CD65E9 | CAS No. 842958-44-5. |

| Career Henan Chemical Co. | 2-(2-phenylimidazol-1-yl)acetic acid | - | CAS No. 842958-44-5. |

| Matrix Scientific | (2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride | - | Sold as the hydrochloride salt. |

Synthesis Protocols

General Experimental Protocol for N-Alkylation of Imidazoles

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized by a qualified medicinal chemist.

Reaction Scheme:

Caption: General synthesis workflow for this compound.

Step 1: N-Alkylation of 2-phenyl-1H-imidazole

-

To a solution of 2-phenyl-1H-imidazole in a suitable organic solvent (e.g., ethyl acetate, DMF), add a base such as powdered potassium carbonate.

-

To this suspension, add a haloacetic acid ester (e.g., tert-butyl chloroacetate or benzyl 2-chloroacetate) at room temperature.

-

The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

-

After cooling, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated under reduced pressure to yield the crude ester intermediate.

Step 2: Hydrolysis of the Ester Intermediate

-

The crude ester intermediate is dissolved in a suitable solvent.

-

An aqueous acid solution (e.g., hydrochloric acid) is added to the solution.

-

The mixture is heated and stirred for a period sufficient to achieve complete hydrolysis, as monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product may precipitate. The product can then be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Biological Activity and Signaling Pathways

There is currently no specific information available in the surveyed literature regarding the biological activity or the signaling pathways associated with this compound.

However, the imidazole moiety is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of imidazole have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

-

Antifungal

-

Antibacterial

-

Antiprotozoal

-

Anti-inflammatory

-

Analgesic

-

Anticancer

Furthermore, compounds containing a 2-phenyl-1H-benzo[d]imidazole scaffold have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. While this does not directly implicate this compound, it highlights a potential area of investigation for this class of compounds.

Given the lack of specific data, the following diagram represents a logical workflow for the initial biological screening of this compound.

Caption: A logical workflow for the biological evaluation of this compound.

Researchers are encouraged to perform broad-spectrum biological screening to elucidate the potential therapeutic applications of this compound. Based on the activities of related imidazole derivatives, initial assays could focus on antimicrobial, anti-inflammatory, and anticancer properties.

References

An In-depth Technical Guide on the Safety and Handling of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid and Its Derivatives

Introduction

2-(2-phenyl-1H-imidazol-1-yl)acetic acid is a heterocyclic compound containing an imidazole ring, a phenyl group, and an acetic acid moiety. While specific toxicological and safety data for this compound is limited, information on its salts and structurally similar molecules provides essential insights into its potential hazards and the necessary precautions for safe handling. This guide summarizes the available safety information, outlines general handling procedures, and provides emergency measures.

Hazard Identification and Classification

Based on the data for its acetate and hydrochloride salts, this compound and its derivatives are classified as hazardous. The primary hazards identified are:

-

Acute Oral Toxicity : The acetate salt is classified as Acute Toxicity Category 3 (Oral), indicating that it can be harmful if swallowed.[1]

-

Skin Irritation : Causes skin irritation.[2]

-

Serious Eye Irritation/Damage : Causes serious eye irritation.[2]

-

Respiratory Irritation : May cause respiratory irritation.[2]

GHS Pictograms (based on salts):

-

GHS06 (Toxic)[1]

-

GHS07 (Harmful/Irritant)

Signal Word: Danger[1]

Quantitative Safety Data Summary

The following table summarizes the available safety information for the salts of this compound.

| Hazard Classification | (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate[1] | (2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride[3] |

| GHS Classification | Acute Tox. 3 Oral (H301) | Irritant |

| Signal Word | Danger | Warning |

| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] | Irritant |

| Precautionary Statements | P261, P264, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[2] | Not specified |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Due to the lack of specific experimental protocols for this compound, a general protocol for handling potentially hazardous solid chemical compounds should be followed.

Workflow for Safe Handling of Chemical Compounds:

Caption: General workflow for safely handling chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that gloves are compatible with the substance and any solvents being used.[2]

-

Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid breathing dust or fumes.[2] Wash hands thoroughly after handling.[2] Use only in a well-ventilated area.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Store locked up.[2]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Obtain immediate medical aid.[2] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[2] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 4. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent the product from entering drains, other waterways, or soil.[2]

-

Methods for Cleaning Up: For small spills of solid material, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust. For larger spills, prevent further leakage or spillage if it is safe to do so.

Disposal Considerations

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal facility. Do not allow the material to enter drains or waterways.[2]

Physicochemical Properties

Limited experimental data is available for the free acid. The following table includes information for related compounds.

| Property | Value (for related compounds) |

| Molecular Formula | C11H10N2O2 (for the free acid) |

| Molecular Weight | 202.21 g/mol (for the free acid) |

| Form | Solid (for the acetate salt)[1] |

| Melting Point | 258°C (for Imidazol-1-yl-acetic acid)[5] |

| Boiling Point | 392.1°C at 760 mmHg (for Imidazol-1-yl-acetic acid)[5] |

| Solubility | No data available. |

Stability and Reactivity

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Conditions to Avoid: No specific data is available. General recommendations include avoiding dust formation, excess heat, and moisture.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases are generally incompatible with similar compounds.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological Information

No specific toxicological studies for this compound were found. The primary known hazard is acute oral toxicity, based on data for the acetate salt.[1] The irritant properties are also noted for its salts.[2][3] Long-term health effects have not been evaluated.

Conclusion

While a comprehensive safety profile for this compound is not available, the data from its salts and related compounds indicate that it should be handled with care. It is essential to use appropriate personal protective equipment, work in a well-ventilated area, and follow standard laboratory safety protocols. All personnel handling this compound should be trained in its potential hazards and the necessary safety precautions.

References

- 1. (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(2-PHENYL-1H-BENZO[D]IMIDAZOL-1-YL)ACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. file.medchemexpress.com [file.medchemexpress.com]

In-Vitro Studies of 2-(2-phenyl-1H-imidazol-1-yl)acetic Acid: A Review of Available Data

A comprehensive search for preliminary in-vitro studies concerning 2-(2-phenyl-1H-imidazol-1-yl)acetic acid has revealed a significant lack of publicly available research data for this specific compound. While the broader class of imidazole-containing compounds has been the subject of extensive scientific investigation for a wide range of biological activities, including as antifungal, antibacterial, anticancer, and anti-inflammatory agents, specific experimental data for this compound is not present in the reviewed literature.

The conducted searches yielded information on a variety of structurally related but distinct molecules. These include derivatives of imidazol-1-yl-acetic acid with different substituents on the imidazole ring or modifications to the phenyl group, as well as more complex congeners. For instance, studies were found for compounds such as 1-[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles, which possess a significantly different chemical scaffold. Similarly, research on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives and imidazol-1-yl-acetic acid hydrochloride (a key intermediate in the synthesis of Zoledronic acid) is available, but these compounds do not share the precise structure of this compound.

The absence of specific in-vitro data, including quantitative results, detailed experimental protocols, and associated signaling pathways, for this compound prevents the creation of a detailed technical guide as requested. The core requirements of data presentation in structured tables and visualization of experimental workflows and signaling pathways cannot be fulfilled without foundational research to draw upon.

It is important to note that the lack of published data does not necessarily indicate a lack of biological activity for this compound. It may be that this compound has not yet been a focus of in-vitro screening efforts, or the results of such studies have not been made publicly available.

For researchers, scientists, and drug development professionals interested in this specific molecule, the current landscape suggests an opportunity for novel investigation. Future research could involve the synthesis of this compound followed by a comprehensive in-vitro screening cascade to elucidate its potential biological activities and mechanisms of action. Such studies would be foundational in determining its potential as a therapeutic agent.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-phenyl-1H-imidazol-1-yl)acetic acid is a substituted imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound. The synthesis involves the initial formation of the 2-phenylimidazole core via the Radziszewski reaction, followed by N-alkylation with an ethyl haloacetate and subsequent hydrolysis to yield the final carboxylic acid product.

Overall Reaction Scheme

The synthesis is comprised of two primary stages:

-

Step 1: Synthesis of 2-Phenylimidazole This step utilizes the Radziszewski reaction, a classic method for imidazole synthesis, by condensing benzaldehyde, glyoxal, and ammonium acetate.[1][2]

-

Step 2: Synthesis of this compound This involves the N-alkylation of the synthesized 2-phenylimidazole with ethyl chloroacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 2-Phenylimidazole

This procedure is adapted from the well-established Radziszewski imidazole synthesis.[1][2][3] It involves the one-pot condensation of an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source.

Materials:

-

Benzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 eq), glyoxal (40% aq. solution, 1.0 eq), and ammonium acetate (2.0-2.5 eq).

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water to remove any residual acetic acid and ammonium salts.

-

Recrystallize the crude 2-phenylimidazole from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

-

Dry the purified crystals under vacuum.

Step 2: Synthesis of this compound

This step involves the N-alkylation of the 2-phenylimidazole intermediate followed by ester hydrolysis.

Part A: Synthesis of Ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate

Materials:

-

2-Phenylimidazole (from Step 1)

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine solution

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry three-neck round-bottom flask under an inert atmosphere, add 2-phenylimidazole (1.0 eq) and anhydrous DMF or acetonitrile.

-

Add anhydrous potassium carbonate (1.5-2.0 eq) to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add ethyl chloroacetate (1.1-1.2 eq) to the reaction mixture.

-

Heat the mixture to 50-60 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material (2-phenylimidazole) is consumed.

-

After cooling, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

Part B: Hydrolysis to this compound

Materials:

-

Ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate (from Part A)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (HCl), 1M or 2M

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter or pH paper

Procedure:

-

Dissolve the crude ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate in a mixture of methanol (or THF) and water.

-

Add sodium hydroxide or lithium hydroxide (1.5-2.0 eq) to the solution.

-

Stir the mixture at room temperature for 4-8 hours, or until TLC indicates complete consumption of the ester.

-

Remove the organic solvent (methanol or THF) under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Cool the solution in an ice bath and carefully acidify to a pH of approximately 4-5 by the dropwise addition of 1M HCl. This will cause the carboxylic acid product to precipitate.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes. Note that yields are highly dependent on reaction scale and purification efficiency.

Table 1: Reaction Conditions for Step 1: Synthesis of 2-Phenylimidazole

| Parameter | Value | Reference |

| Reactants | Benzaldehyde, Glyoxal, Ammonium Acetate | [2] |

| Solvent | Glacial Acetic Acid | [2] |

| Temperature | 100-120 °C (Reflux) | |

| Reaction Time | 2-4 hours | |

| Typical Yield | 70-85% | [2] |

Table 2: Reaction Conditions for Step 2: N-Alkylation and Hydrolysis

| Parameter | Value | Reference |

| N-Alkylation | ||

| Substrate | 2-Phenylimidazole | |

| Alkylating Agent | Ethyl Chloroacetate | [4] |

| Base | K₂CO₃ | [4][5] |

| Solvent | DMF or CH₃CN | [4][5] |

| Temperature | 50-60 °C | |

| Reaction Time | 12-24 hours | [5] |

| Hydrolysis | ||

| Base | NaOH or LiOH | |

| Solvent | Methanol/Water or THF/Water | |

| Temperature | Room Temperature | |

| Reaction Time | 4-8 hours | |

| Overall Yield (from 2-phenylimidazole) | 60-75% |

Visualizations

The following diagrams illustrate the logical workflow of the synthesis protocol.

Caption: Overall workflow for the synthesis of this compound.

Caption: Simplified reaction pathway showing key transformations.

References

Application of Imidazole Derivatives in Anti-Cancer Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. Various derivatives of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid and other substituted imidazoles have emerged as promising candidates in anti-cancer research. These compounds exert their cytotoxic effects through diverse mechanisms of action, including the disruption of microtubule dynamics, inhibition of key enzymes like topoisomerases, and modulation of critical signaling pathways that govern cell survival and proliferation. This document provides detailed application notes, experimental protocols, and visual representations of key processes to guide researchers in the investigation of imidazole-based compounds as potential anti-cancer agents.

Application Notes

Imidazole derivatives represent a broad class of compounds with significant potential in oncology. Their structural versatility allows for the fine-tuning of their biological activity, leading to the development of potent and selective anti-cancer agents. Several distinct mechanisms of action have been identified for different classes of imidazole-containing compounds.

1. Microtubule Destabilizing Agents: A significant number of imidazole derivatives exhibit potent anti-cancer activity by interfering with tubulin polymerization.[1][2][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport.[1] By binding to tubulin, these compounds inhibit its polymerization into microtubules, leading to a cascade of events including cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[2][4] This mechanism is shared by well-established chemotherapeutic agents, highlighting the therapeutic potential of imidazole-based tubulin inhibitors.

2. Topoisomerase Inhibitors: DNA topoisomerases are vital enzymes that regulate the topology of DNA during replication, transcription, and recombination.[1][5] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[6] Certain imidazole derivatives have been identified as potent inhibitors of topoisomerase I or II, making them attractive candidates for cancer therapy.[1][5][7] The ability of these compounds to interfere with DNA maintenance machinery underscores their potential as effective cytotoxic agents.

3. Kinase Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[8] Several trisubstituted-imidazole derivatives have been shown to induce apoptosis in cancer cells by effectively targeting and inhibiting this oncogenic pathway.[8] By blocking the pro-survival signals transmitted through this cascade, these compounds can selectively induce cell death in malignant cells.

Quantitative Data Presentation

The following tables summarize the cytotoxic activity of various imidazole derivatives against a panel of human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of Imidazole-Thiazole Conjugates

| Compound | HeLa (Cervical) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |

| 4g | - | - | 0.92 | - | - | [2] |

| 4h | - | - | 0.78 | - | - | [2] |

Table 2: Cytotoxicity of Imidazole-Chalcone Derivatives

| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MCF-7/MX (Resistant Breast) IC50 (µM) | HEPG2 (Liver) IC50 (µM) | Reference |

| 9g | 7.05 - 63.43 | 7.05 - 63.43 | 7.05 - 63.43 | 7.05 - 63.43 | [4] |

| 9j' | 7.05 - 63.43 | 7.05 - 63.43 | 7.05 - 63.43 | 7.05 - 63.43 | [4] |

Table 3: Cytotoxicity of 2-substituted-N-phenylacetamide Derivatives

| Compound | HT-29 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |

| 11 | Significant Cytotoxicity | Significant Cytotoxicity | [9] |

| 12 | Significant Cytotoxicity | Significant Cytotoxicity | [9] |

| 13 | Significant Cytotoxicity | Significant Cytotoxicity | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel imidazole derivatives.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.[10]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][12]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells by treating them with the imidazole derivative at the desired concentration and for the appropriate time. Include untreated control cells.

-

Harvest the cells (for adherent cells, use gentle trypsinization) and collect them by centrifugation at 300 x g for 5 minutes.[12]

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1-5 x 10⁵ cells/500 µL.[12]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

-

Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Analyze the cells by flow cytometry within 1 hour. Use the FITC signal detector (usually FL1) for Annexin V-FITC and the phycoerythrin emission signal detector (usually FL2 or FL3) for PI.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14]

Materials:

-

Treated and untreated cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[14]

-

Flow cytometer

Procedure:

-

Treat cells with the imidazole derivative and harvest as described for the apoptosis assay.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).[14]

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.[14]

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.[1][4]

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[4]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[4]

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[15]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.[15]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Washing: Wash the membrane three times with TBST for 10-15 minutes each.[15]

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[4]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[1]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for evaluating the anti-cancer activity of imidazole derivatives.

Caption: Simplified intrinsic apoptosis signaling pathway induced by imidazole derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazole derivatives.

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 15. benchchem.com [benchchem.com]

Application Notes: 2-(2-phenyl-1H-imidazol-1-yl)acetic acid as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid as an enzyme inhibitor, with a focus on its hypothesized role in targeting 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The protocols and data presented are based on methodologies established for structurally similar imidazole-based inhibitors and serve as a guide for investigating this specific compound.

Introduction

Imidazole derivatives are a well-established class of compounds in medicinal chemistry, known for their versatile biological activities. The core imidazole scaffold can be functionalized to interact with a variety of biological targets, including enzymes and receptors. The compound this compound features a 2-phenyl-1H-imidazole core, which has been identified as a privileged scaffold for designing inhibitors of several enzymes. Notably, derivatives of 2-phenyl-1H-benzo[d]imidazole have demonstrated inhibitory activity against 17β-HSD10, an enzyme linked to the pathology of Alzheimer's disease through its interaction with amyloid-beta (Aβ) protein.[1] Therefore, this compound is a compound of significant interest for its potential as a therapeutic agent.

Hypothesized Mechanism of Action

It is postulated that this compound acts as an inhibitor of 17β-HSD10. This enzyme is known to bind to amyloid-beta, contributing to its neurotoxicity. By inhibiting 17β-HSD10, the compound could potentially disrupt this interaction and mitigate the downstream pathological effects of Aβ accumulation in the brain. The proposed mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing the binding of its natural substrates.

Potential Therapeutic Applications

-

Alzheimer's Disease: By inhibiting 17β-HSD10, this compound could represent a novel therapeutic strategy for Alzheimer's disease.[1]

-

Other Neurodegenerative Diseases: The role of 17β-HSD10 in other neurodegenerative conditions warrants further investigation, suggesting broader potential applications.

-

Anti-diabetic: Structurally related 2-phenyl-1H-benzo[d]imidazole derivatives have shown potent α-glucosidase inhibitory activity, indicating a potential application in diabetes treatment.[2]

Data Presentation